molecular formula C15H14N2O3 B8017142 2-{2-nitrophenyl}-N-methyl-2-phenylacetamide

2-{2-nitrophenyl}-N-methyl-2-phenylacetamide

Cat. No.: B8017142
M. Wt: 270.28 g/mol
InChI Key: YDEMARDFXCKVOV-UHFFFAOYSA-N
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Description

2-{2-nitrophenyl}-N-methyl-2-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-nitrophenyl}-N-methyl-2-phenylacetamide typically involves the reaction of 2-nitrobenzoyl chloride with N-methyl-2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-nitrobenzoyl chloride+N-methyl-2-phenylacetamidebase2-2-nitrophenyl-N-methyl-2-phenylacetamide\text{2-nitrobenzoyl chloride} + \text{N-methyl-2-phenylacetamide} \xrightarrow{\text{base}} \text{this compound} 2-nitrobenzoyl chloride+N-methyl-2-phenylacetamidebase​2-2-nitrophenyl-N-methyl-2-phenylacetamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-nitrophenyl}-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-{2-aminophenyl}-N-methyl-2-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and N-methyl-2-phenylamine.

Scientific Research Applications

2-{2-nitrophenyl}-N-methyl-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-nitrophenyl}-N-methyl-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{2-nitrophenyl}-N-ethyl-2-phenylacetamide: Similar structure with an ethyl group instead of a methyl group.

    2-{2-nitrophenyl}-N-methyl-2-(4-chlorophenyl)acetamide: Similar structure with a 4-chlorophenyl group instead of a phenyl group.

    2-{2-aminophenyl}-N-methyl-2-phenylacetamide: Reduction product of the nitro compound.

Uniqueness

2-{2-nitrophenyl}-N-methyl-2-phenylacetamide is unique due to the presence of both nitrophenyl and phenyl groups, which can impart distinct chemical and biological properties. The nitro group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of these functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-2-(2-nitrophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16-15(18)14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17(19)20/h2-10,14H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMARDFXCKVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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